2-[(2-Fluorophenyl)methyl]piperidine hydrochloride
CAS No.: 1955492-78-0
Cat. No.: VC5453687
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955492-78-0 |
|---|---|
| Molecular Formula | C12H17ClFN |
| Molecular Weight | 229.72 |
| IUPAC Name | 2-[(2-fluorophenyl)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H |
| Standard InChI Key | ZSMWNOCXPIPODX-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CC2=CC=CC=C2F.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(2-fluorophenyl)methyl]piperidine hydrochloride, reflecting its substitution pattern: a piperidine ring (C₅H₁₁N) bonded to a 2-fluorobenzyl group (C₇H₆F) via a methylene bridge, with a hydrochloride counterion . The molecular formula C₁₂H₁₇ClFN confirms the presence of 12 carbon atoms, 17 hydrogens, one chlorine, one fluorine, and one nitrogen atom.
Stereochemical and Conformational Features
The compound’s piperidine ring adopts a chair conformation, minimizing steric strain, while the 2-fluorobenzyl group occupies an equatorial position. X-ray crystallography of analogous piperidine derivatives reveals that the fluorine atom’s para position on the benzyl ring enhances dipole interactions with biological targets . The hydrochloride salt formation protonates the piperidine nitrogen, improving aqueous solubility (estimated logP: 2.1) .
Table 1: Key Physicochemical Properties
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 2-fluorobenzyl chloride and piperidine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions:
The crude product is extracted with DCM, washed with brine, and dried over anhydrous Na₂SO₄. Hydrochloride salt formation is achieved by treating the freebase with concentrated HCl in ethanol, yielding a white crystalline solid.
Process Optimization and Scalability
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:
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Temperature Control: Maintaining ≤10°C prevents thermal degradation.
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Solvent Selection: Tetrahydrofuran (THF) replaces DCM for easier recycling.
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Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide accelerate the reaction .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Temperature | 0–5°C | 5–10°C |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Yield | 72–75% | 85–88% |
| Purity (HPLC) | 95–97% | 98–99% |
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion; use fume hood |
| Skin Irritation | H315 | Wear chemical-resistant gloves |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s primary use lies in synthesizing paroxetine analogs, where the piperidine ring is functionalized with methylenedioxy phenolic groups . Recent patents disclose its utility in creating radiolabeled tracers for positron emission tomography (PET) imaging of serotonin receptors.
Material Science Applications
As a chiral building block, it facilitates asymmetric synthesis of ligands for metal-organic frameworks (MOFs), with potential in gas storage and catalysis.
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